Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate
Description
Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate is a Boc-protected piperidine derivative characterized by a 5-fluorothiophene-2-methyl substituent on the piperidine nitrogen. This compound belongs to a broader class of tert-butyl piperidin-4-ylcarbamate derivatives, which are widely explored in medicinal chemistry due to their versatility as intermediates for bioactive molecules.
Properties
CAS No. |
1245771-52-1 |
|---|---|
Molecular Formula |
C15H23FN2O2S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[(5-fluorothiophen-2-yl)methyl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C15H23FN2O2S/c1-15(2,3)20-14(19)17-11-6-8-18(9-7-11)10-12-4-5-13(16)21-12/h4-5,11H,6-10H2,1-3H3,(H,17,19) |
InChI Key |
DZJZYHSTPRIWCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.
Introduction of the Fluorothienyl Group: The fluorothienyl group is introduced via a nucleophilic substitution reaction, where a fluorothienyl halide reacts with the piperidine intermediate.
Carbamate Formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorothienyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The fluorothienyl group may interact with enzyme active sites or receptor binding pockets, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Steric and electronic factors influence reaction efficiency. For example, the 4-methylbenzyl derivative achieves a 95% yield, while bulkier substituents (e.g., 3-phenylpropyl) reduce yields to 75% .
- Fluorine Substitution: Fluorinated derivatives (e.g., 3,5-difluorobenzyl) exhibit higher molecular weights (~326 g/mol) compared to non-fluorinated analogues. Fluorine atoms may enhance lipophilicity and metabolic stability .
Physicochemical Properties
- The fluorothienyl group in the target compound may offer balanced lipophilicity for CNS applications.
- Spectral Data : ¹H NMR signals for benzyl derivatives show characteristic aromatic proton doublets (δ 7.24–7.27) , whereas aliphatic chains (e.g., 3-phenylpropyl) display triplet/triplet splitting (δ 2.62) .
Biological Activity
Tert-butyl 1-[(5-fluorothien-2-yl)methyl]piperidin-4-ylcarbamate is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C13H18FN3O2S
- Molecular Weight : 295.37 g/mol
- CAS Number : [Insert CAS number if available]
The compound features a piperidine ring substituted with a 5-fluorothienyl group and a tert-butyl carbamate moiety, which contributes to its solubility and biological interactions.
This compound has been studied for its interaction with various biological targets, particularly in the context of inflammatory responses and cellular signaling pathways. Key findings include:
- NLRP3 Inhibition : The compound has shown promise as an NLRP3 inflammasome inhibitor, which is crucial in mediating inflammatory responses. In studies, it effectively reduced IL-1β release in LPS/ATP-stimulated human macrophages, indicating its potential for treating inflammatory diseases .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|---|
| Compound A | MRSA | 0.78 μg/mL | Membrane depolarization |
| Compound B | VREfm | 3.125 μg/mL | Membrane disruption |
These findings suggest that the compound may possess similar antibacterial properties, particularly against Gram-positive bacteria .
Cytotoxicity and Selectivity
In assessing the safety profile, studies have demonstrated that while exhibiting antimicrobial activity, the compound shows selectivity over mammalian cells, minimizing cytotoxic effects:
| Cell Line | IC50 (μM) |
|---|---|
| Lung MCR-5 | >100 |
| Skin BJ Fibroblast | >100 |
This selectivity is crucial for developing therapeutic agents that target bacterial infections without harming human cells .
Case Studies
- Inflammatory Disease Model : In a recent study involving murine models of inflammatory bowel disease (IBD), administration of this compound resulted in decreased disease severity and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This highlights its potential therapeutic applications in chronic inflammatory conditions.
- In Vitro Studies : In vitro assays using human macrophages demonstrated that the compound significantly inhibited pyroptosis—a form of programmed cell death associated with inflammation—by modulating caspase activity, further supporting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
